3'-Anhydro Ezetimibe Alcohol Impurity

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

This certified reference standard of 3'-Anhydro Ezetimibe Alcohol Impurity (CAS 1374250-07-3), also known as Ezetimibe Lactam Cleaved Alcohol, is essential for accurate impurity profiling in pharmaceutical quality control. Structurally distinct from the parent drug Ezetimibe and other related impurities, it ensures method specificity and system suitability per ICH Q2(R1) and pharmacopoeial (USP/EP) monographs. Use of this authentic standard is critical for demonstrating compliance in ANDA/DMF submissions and for monitoring this specific degradation product in stability studies, as required by ICH Q1A(R2).

Molecular Formula C₂₄H₂₃F₂NO₂
Molecular Weight 395.44
CAS No. 1374250-07-3
Cat. No. B1144640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Anhydro Ezetimibe Alcohol Impurity
CAS1374250-07-3
Synonyms(βR,γS)-γ-[(4-Fluorophenyl)amino]-β-[3-(4-fluorophenyl)-2-propen-1-yl]-4-hydroxybenzenepropanol
Molecular FormulaC₂₄H₂₃F₂NO₂
Molecular Weight395.44
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Anhydro Ezetimibe Alcohol Impurity (CAS 1374250-07-3): Essential Analytical Reference for Ezetimibe Impurity Profiling and Pharmaceutical QC


3'-Anhydro Ezetimibe Alcohol Impurity, also designated as Ezetimibe Lactam Cleaved Alcohol or Ezetimibe Open-Ring Anhydro Alcohol, is a key process-related impurity and potential degradation product of the cholesterol absorption inhibitor Ezetimibe . With the molecular formula C24H23F2NO2 and a molecular weight of 395.44 g/mol, this compound is structurally distinct from the parent drug (C24H21F2NO3; 409.4 g/mol) due to the cleavage of the β-lactam ring and the loss of one oxygen atom . It is primarily utilized as a certified reference standard in pharmaceutical quality control, supporting analytical method development, method validation (AMV), and the monitoring of related substances in both drug substance and finished product per ICH and pharmacopoeial guidelines [1].

Why 3'-Anhydro Ezetimibe Alcohol Impurity (CAS 1374250-07-3) Cannot Be Substituted by Other Ezetimibe Impurities in Analytical Workflows


In pharmaceutical impurity profiling, the interchange of reference standards is scientifically invalid due to distinct physicochemical properties, chromatographic behavior, and degradation pathways. While multiple Ezetimibe-related impurities—such as Ezetimibe Anhydro Impurity (CAS 204589-68-4, MW 391.41) and Ezetimibe Tetrahydropyran Impurity (CAS 1296129-15-1, MW 409.43)—are known, each possesses unique retention characteristics under validated HPLC conditions [1]. Using an incorrect or structurally similar analog as a surrogate would compromise method specificity, accuracy, and regulatory compliance, as pharmacopoeial monographs (e.g., USP, EP) mandate the use of authentic, well-characterized reference materials for identification, quantification, and system suitability testing [2]. Therefore, sourcing the precise 3'-Anhydro Ezetimibe Alcohol Impurity (1374250-07-3) is critical for accurate impurity determination and stability-indicating method validation.

Quantitative Differentiation of 3'-Anhydro Ezetimibe Alcohol Impurity (1374250-07-3) Against Key In-Class Analogs


Molecular Weight and Formula Differentiation: 3'-Anhydro Ezetimibe Alcohol vs. Ezetimibe and Its Primary Degradants

The 3'-Anhydro Ezetimibe Alcohol Impurity (1374250-07-3) possesses a molecular weight (MW) of 395.44 g/mol and a molecular formula of C24H23F2NO2, which distinguishes it from the parent drug Ezetimibe (MW 409.4; C24H21F2NO3) and other critical process-related impurities . For instance, the common alkaline degradant, Ezetimibe Anhydro Impurity (CAS 204589-68-4), has a lower MW of 391.41 (C24H19F2NO2), while the Ezetimibe Tetrahydropyran Impurity (CAS 1296129-15-1) retains a higher MW of 409.43 (C24H21F2NO3) . This 4 Da difference from the parent drug is significant for accurate mass spectrometric identification and quantification.

Pharmaceutical Analysis Impurity Profiling Mass Spectrometry

Storage and Handling Stability Requirements: 3'-Anhydro Ezetimibe Alcohol vs. Ezetimibe Parent

Procurement and storage of 3'-Anhydro Ezetimibe Alcohol Impurity require specific conditions to ensure long-term stability and accurate analytical results. The compound is recommended to be stored at -20°C, and for maximum recovery, the original vial should be centrifuged before opening . This differs from the parent drug Ezetimibe, which is often stored at 2-8°C or at room temperature in its commercial form, and from the Ezetimibe Tetrahydropyran Impurity, which may require refrigeration but not necessarily -20°C . Furthermore, some vendors specify that 3'-Anhydro Ezetimibe Alcohol should be stored in an amber vial under an inert atmosphere at -86°C for long-term preservation, highlighting its greater sensitivity to environmental factors compared to other impurities .

Reference Standard Management Stability Studies Laboratory Logistics

Predicted Solubility Profile: Impact on HPLC Mobile Phase Preparation and Method Development

3'-Anhydro Ezetimibe Alcohol Impurity exhibits limited solubility, being only slightly soluble in chloroform and dichloromethane, with no reported aqueous solubility . This contrasts with the parent drug Ezetimibe, which is freely soluble in methanol, ethanol, and acetone [1]. The poor aqueous solubility of the impurity necessitates the use of organic solvents for standard preparation, which can affect HPLC method parameters such as peak shape and recovery if not carefully controlled. In comparison, the Ezetimibe Tetrahydropyran Impurity and other related substances may have different solubility profiles, requiring distinct sample diluent compositions to ensure complete dissolution and accurate quantification [1].

Chromatography Sample Preparation Method Validation

Strategic Applications of 3'-Anhydro Ezetimibe Alcohol Impurity (1374250-07-3) in Pharmaceutical Quality Control and Regulatory Filings


Method Development and Validation for Ezetimibe Related Substances by HPLC

Sourcing 3'-Anhydro Ezetimibe Alcohol Impurity (1374250-07-3) is essential for developing and validating stability-indicating HPLC methods as per ICH Q2(R1) guidelines. Its unique chromatographic retention time and resolution from the parent drug and other impurities (e.g., Tetrahydropyran and Anhydro impurities) are critical for demonstrating method specificity and system suitability [1]. Using this certified reference standard ensures accurate determination of this specific impurity in both drug substance and finished product, a key requirement for ANDA and DMF submissions [1].

Stability Studies and Forced Degradation Analysis of Ezetimibe Formulations

As a potential degradation product formed under specific stress conditions (e.g., hydrolytic or thermal), 3'-Anhydro Ezetimibe Alcohol Impurity serves as a marker for Ezetimibe drug product stability. Its identification and quantification in forced degradation studies help establish the degradation pathway and set appropriate specification limits for shelf-life determination, in accordance with ICH Q1A(R2) [2]. Procurement of this impurity standard allows for the direct monitoring of this specific degradant, ensuring product quality throughout its lifecycle [2].

Mass Spectrometric Confirmation of Impurity Identity in QC Release Testing

The distinct molecular weight of 395.44 g/mol (C24H23F2NO2) for 3'-Anhydro Ezetimibe Alcohol Impurity differentiates it from other Ezetimibe-related impurities and the parent drug in LC-MS and LC-MS/MS assays . Laboratories performing QC release testing rely on this authentic reference material to confirm the identity of any unknown peak with matching molecular mass and fragmentation pattern, thereby preventing the misidentification of impurities and ensuring compliance with pharmacopoeial monographs (USP, EP) .

Preparation of System Suitability Mixtures for Pharmacopoeial Compliance

Pharmacopoeial monographs (e.g., USP, EP) for Ezetimibe require the use of specific impurity reference standards, including 3'-Anhydro Ezetimibe Alcohol Impurity, to prepare system suitability solutions. These solutions are used to verify the resolution between critical peak pairs (e.g., Ezetimibe and this impurity) before sample analysis, ensuring the chromatographic system meets performance requirements [1]. The use of the correct impurity standard is mandatory for demonstrating compliance with regulatory submissions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3'-Anhydro Ezetimibe Alcohol Impurity

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.